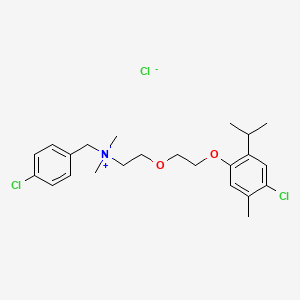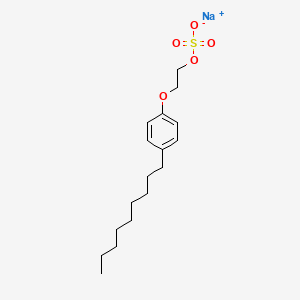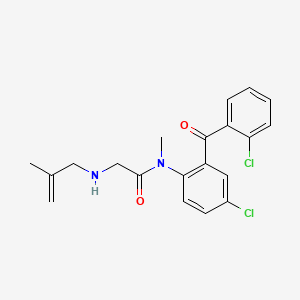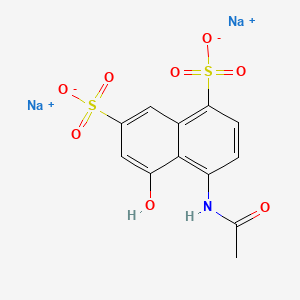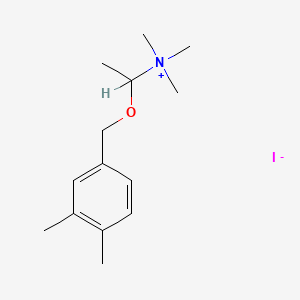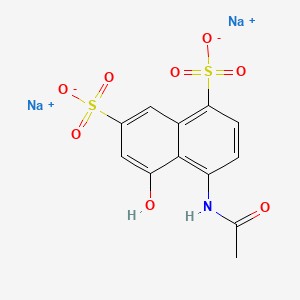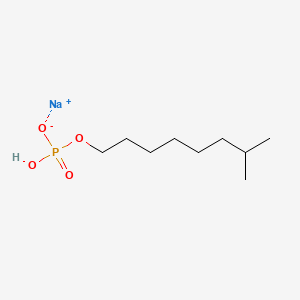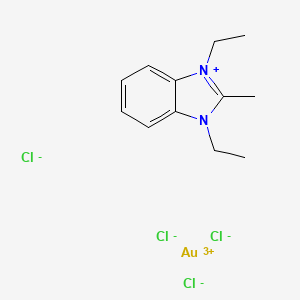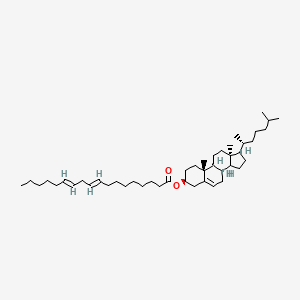![molecular formula C6H14K3NO6P2 B13786405 Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate CAS No. 94277-99-3](/img/structure/B13786405.png)
Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate is a heterocyclic organic compound with the molecular formula C6H14K3NO6P2 and a molecular weight of 375.42 g/mol . This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate involves the reaction of butylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Water or ethanol
Reaction Time: 4-6 hours
Industrial production methods may involve continuous flow reactors to optimize yield and purity, ensuring consistent quality for large-scale applications .
Analyse Chemischer Reaktionen
Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphonate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phosphinate compounds.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted phosphonates.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or acetone .
Wissenschaftliche Forschungsanwendungen
Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: This compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research explores its use in drug development, particularly for bone-related diseases due to its affinity for hydroxyapatite.
Wirkmechanismus
The mechanism of action of tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonate groups can chelate metal ions, inhibiting metalloprotein enzymes. Additionally, its structure allows it to bind to hydroxyapatite in bones, making it effective in treating bone diseases .
Vergleich Mit ähnlichen Verbindungen
Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate can be compared with other similar compounds such as:
Tetrapotassium [butylimino)bis(methylene)]bisphosphonate: Similar in structure but with different potassium ion coordination.
Dipotassium dihydrogen [propylimino)bis(methylene)]diphosphonate: Contains a propyl group instead of a butyl group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and binding properties .
Eigenschaften
CAS-Nummer |
94277-99-3 |
|---|---|
Molekularformel |
C6H14K3NO6P2 |
Molekulargewicht |
375.42 g/mol |
IUPAC-Name |
tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C6H17NO6P2.3K/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;;/q;3*+1/p-3 |
InChI-Schlüssel |
TXIHKDNXBKFLIF-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate](/img/structure/B13786323.png)
![Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate](/img/structure/B13786347.png)
![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)

